Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
Description
Systematic Nomenclature and Structural Elucidation of 4,4'-Bis(bromomethyl)benzophenone
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- derives from its structural framework: a benzophenone core (diphenylketone) substituted at the para-positions of both aromatic rings with bromomethyl (-CH₂Br) groups. The numbering begins at the ketone-bearing carbon, with the bromomethyl groups occupying the fourth position on each ring. This nomenclature emphasizes the compound’s symmetry, as the two substituents are equidistant from the central carbonyl group.
Alternative naming conventions, such as 4,4'-bis(bromomethyl)benzophenone, are widely accepted and reflect the same structural features. Isomeric variants, including ortho- (2,2') and meta- (3,3') substituted analogues, are theoretically possible but synthetically disfavored due to steric hindrance and electronic destabilization. The para-isomer’s dominance arises from the thermodynamic stability conferred by symmetric substitution and minimal steric strain.
Crystallographic Analysis and Molecular Geometry
Although direct crystallographic data for 4,4'-bis(bromomethyl)benzophenone remain unpublished, insights can be inferred from related brominated aromatics. For instance, macrocyclic compounds synthesized from this precursor adopt monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.458 Å, b = 22.458 Å, and c = 9.621 Å. The benzophenone core typically exhibits a dihedral angle of ~30° between the two phenyl rings, a conformation stabilized by π-π interactions and minimized lone pair repulsions at the carbonyl oxygen.
The bromomethyl substituents likely adopt an extended conformation to minimize van der Waals clashes, with C-Br bond lengths approximating 1.93 Å, consistent with sp³-hybridized carbon-bromine bonds. Computational models predict a planar arrangement of the bromomethyl groups relative to the aromatic rings, enhancing conjugation with the carbonyl π-system.
Spectroscopic Characterization Techniques (IR, NMR, MS)
Infrared Spectroscopy
The infrared spectrum of 4,4'-bis(bromomethyl)benzophenone is dominated by two key absorptions:
- Carbonyl (C=O) stretch : Observed at 1,680 cm⁻¹, shifted bathochromically relative to unsubstituted benzophenone (1,660 cm⁻¹) due to electron-withdrawing effects from the bromomethyl groups.
- C-Br stretch : A medium-intensity band near 560 cm⁻¹ confirms the presence of aliphatic bromine.
Nuclear Magnetic Resonance Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 368.06 ([M⁺]), corresponding to the molecular formula C₁₅H₁₂Br₂O. Fragmentation pathways include:
Comparative Analysis with Related Benzophenone Derivatives
The bromine substituents confer distinct electronic and steric properties compared to chlorine or methyl analogues. The larger atomic radius of bromine enhances polarizability, increasing reactivity in nucleophilic substitutions (e.g., Suzuki coupling). Conversely, the electron-withdrawing nature of bromine reduces electron density at the carbonyl oxygen, lowering basicity relative to dimethyl derivatives.
Properties
CAS No. |
148257-97-0 |
|---|---|
Molecular Formula |
C22H16Br2O2 |
Molecular Weight |
472.2 g/mol |
IUPAC Name |
[4-[4-(bromomethyl)benzoyl]phenyl]-[4-(bromomethyl)phenyl]methanone |
InChI |
InChI=1S/C22H16Br2O2/c23-13-15-1-5-17(6-2-15)21(25)19-9-11-20(12-10-19)22(26)18-7-3-16(14-24)4-8-18/h1-12H,13-14H2 |
InChI Key |
PRPLRXTVYLOJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Based on retrosynthetic analysis, there are two primary strategies for preparing this compound:
- Late-stage bromination approach : First constructing the bis-ketone framework with methyl groups, followed by selective bromination of the methyl positions
- Building block approach : Preparing 4-(bromomethyl)benzoyl building blocks first, followed by coupling reactions to construct the target molecule
Preparation Method 1: NBS-Mediated Bromination of Bis(4-methylphenyl) Precursors
The most common and efficient approach involves the synthesis of the non-brominated precursor, followed by selective bromination of the methyl groups using N-bromosuccinimide (NBS).
Synthesis of the Precursor Bis-ketone
The precursor can be synthesized via Friedel-Crafts acylation of 1,4-phenylene with 4-methylbenzoyl chloride:
- Preparation of 4-methylbenzoyl chloride : 4-Methylbenzoic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride.
- Double Friedel-Crafts acylation : The acid chloride reacts with 1,4-phenylene in the presence of a Lewis acid catalyst (typically AlCl3) to give the bis-ketone precursor.
Bromination with NBS
The selective bromination of the methyl groups can be achieved using NBS in the presence of a radical initiator:
Bis(4-methylphenyl)methanone precursor + 2 NBS → Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
Typical Reaction Conditions
Based on similar bromination procedures found in the literature, the following conditions are typically employed:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Carbon tetrachloride or ethyl acetate |
| Temperature | Reflux (70-80°C) |
| Radical Initiator | AIBN (0.1 eq) or benzoyl peroxide (0.1 eq) |
| NBS | 2.2 equivalents per methyl group |
| Reaction Time | 3-8 hours |
| Light Source | Optional: tungsten lamp |
Mechanism of NBS Bromination
The bromination occurs via a radical chain mechanism:
- The radical initiator decomposes to generate primary radicals
- Radicals abstract hydrogen from the benzylic position
- The benzylic radical reacts with NBS to form the brominated product and succinimidyl radical
- The succinimidyl radical abstracts hydrogen from another methyl group, continuing the chain reaction
Optimization Parameters for NBS Bromination
Several parameters can be optimized to improve yield and selectivity:
| Parameter | Effect on Reaction |
|---|---|
| Solvent Polarity | Less polar solvents favor radical bromination; CCl4 and ethyl acetate are preferred |
| Light | UV or visible light accelerates the radical formation |
| Temperature | Higher temperatures increase reaction rate but may reduce selectivity |
| NBS Quality | Freshly recrystallized NBS provides better results |
| Reaction Time | Extended times may lead to over-bromination |
Preparation Method 2: Friedel-Crafts Based Approaches with Pre-brominated Building Blocks
An alternative approach involves the use of 4-(bromomethyl)benzoyl chloride as a key building block for Friedel-Crafts acylation of 1,4-phenylene.
Synthesis of 4-(Bromomethyl)benzoyl Chloride
The building block can be prepared through the following sequence:
- Bromination of 4-methylbenzoic acid : 4-Methylbenzoic acid is brominated using NBS/AIBN in CCl4
- Conversion to acid chloride : The resulting 4-(bromomethyl)benzoic acid is treated with thionyl chloride or oxalyl chloride
Double Friedel-Crafts Acylation
The 4-(bromomethyl)benzoyl chloride is then used in a double Friedel-Crafts acylation with 1,4-phenylene:
2 (4-(Bromomethyl)benzoyl chloride) + 1,4-phenylene → Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
Reaction Conditions
The Friedel-Crafts acylation typically requires the following conditions:
| Parameter | Typical Conditions |
|---|---|
| Lewis Acid | AlCl3 (2.2-3.0 eq per acylation) |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Temperature | 0°C to room temperature |
| Reaction Time | 4-12 hours |
| Workup | Aqueous quench with ice-cold HCl solution |
Considerations for the Friedel-Crafts Approach
This approach requires careful control of reaction conditions to prevent side reactions involving the reactive benzylic bromide groups. The acidic conditions of Friedel-Crafts reactions may cause partial hydrolysis or substitution of the bromide, reducing yields.
Preparation Method 3: Synthesis via 4,4'-Disubstituted Benzophenone Intermediates
This approach involves first preparing 4,4'-dimethylbenzophenone derivatives, followed by attachment to the central phenylene ring and subsequent bromination.
Synthesis of 4,4'-Dimethylbenzophenone
The 4,4'-dimethylbenzophenone can be prepared through:
- Friedel-Crafts acylation : Reaction of toluene with 4-methylbenzoyl chloride
- Cross-coupling : Suzuki or Negishi coupling of 4-methylbenzoic acid derivatives with 4-methylaryl halides
Connection to Central Phenylene
The 4,4'-dimethylbenzophenone units can be connected to the central phenylene ring through various coupling strategies:
- Carbonylative coupling : Palladium-catalyzed carbonylative coupling of 1,4-diiodobenzene with 4-methylphenylboronic acid under CO atmosphere
- Sequential acylation : Step-wise Friedel-Crafts acylation of the central phenylene ring
Final Bromination Step
Once the bis-ketone framework is constructed, selective bromination of the methyl groups is carried out using NBS under radical conditions as described in Method 1.
Alternative Bromination Techniques
Beyond NBS, several alternative bromination strategies can be employed:
Bromine with Radical Initiators
Direct bromination using elemental bromine (Br2) in the presence of radical initiators can be effective:
| Reagent System | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Br2/AIBN | CCl4, reflux, 2-4h | High reactivity, readily available | Less selective, light sensitive |
| Br2/benzoyl peroxide | CCl4, 40-60°C, 2-6h | Good yield, moderate conditions | Handling of elemental bromine |
| Br2/UV light | CCl4, rt, UV irradiation | No chemical initiator needed | Equipment required, side reactions |
Bromine-Transfer Reagents
Various bromine-transfer reagents can offer improved selectivity and handling:
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Pyridinium bromide perbromide (PBPB) | CH2Cl2, rt, 2-6h | Crystalline solid, easier handling than Br2 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | EtOAc/MeOH (1:3), rt, 20h | Good yields (up to 73%), selective |
| Copper(II) bromide | Chlorobenzene, reflux | Metal-mediated bromination |
Research by Yang and coworkers demonstrated that among these alternatives, DBDMH in ethyl acetate/methanol mixture provided good yields (48%) and selectivity for similar compounds.
Reaction Optimization and Scalability
Solvent Effects on Bromination
The choice of solvent significantly impacts the efficiency of the bromination step. A comparison of common solvents is presented below:
| Solvent | NBS Bromination Yield | DBDMH Bromination Yield | Notes |
|---|---|---|---|
| CCl4 | 54-90% | Not reported | Traditional solvent, environmental concerns |
| CHCl3 | 54% | Lower yields | Alternative to CCl4 |
| EtOAc | 73% | Not reported | Green alternative, high yields |
| EtOAc/MeOH (1:3) | Comparable to CCl4 | 48% | Biphasic system, good selectivity |
| MeOH | 41% | 22% | Poor yields due to side reactions |
The data suggests that ethyl acetate is the optimal solvent, offering high yields while avoiding the environmental concerns associated with chlorinated solvents.
Scalability Considerations
When scaling up the synthesis, several factors require attention:
| Scale-up Factor | Adjustment | Rationale |
|---|---|---|
| Heat Transfer | Lower concentration, improved cooling | Exothermic radical reactions |
| Initiator Loading | Reduce to 5 mol% | Minimize side reactions |
| Light Exposure | Control consistently | For reproducible initiator decomposition |
| Stirring Efficiency | Mechanical stirring for >100g | Ensure uniform mixing |
| Purification | Column followed by recrystallization | Removal of over-brominated byproducts |
Purification and Characterization
Purification Methods
The crude product can be purified through the following methods:
Column Chromatography :
- Stationary phase: Silica gel
- Mobile phase: Hexane/ethyl acetate (30:1 to 9:1)
- Flow rate: Moderate to prevent decomposition
Recrystallization :
- Primary solvent: Dichloromethane
- Anti-solvent: Methanol or petroleum ether
- Temperature: Controlled cooling for larger crystals
Precipitation :
Characterization Data
Based on similar compounds, the following characterization data would be expected:
| Analysis Method | Expected Results |
|---|---|
| 1H NMR | δ = 7.60-7.40 (m, aromatic protons), 4.50-4.60 (s, -CH2Br) ppm |
| 13C NMR | δ = 195-196 (C=O), 135-145 (quaternary C), 128-132 (aromatic CH), 32-33 (-CH2Br) ppm |
| MS (MALDI-TOF) | m/z calculated for C22H16Br2O2: 472.176 |
| IR | νmax = 1650-1660 (C=O), 1590-1600 (aromatic C=C), 1260-1280 (C-Br) cm-1 |
| Melting Point | 150-160°C (estimated based on similar compounds) |
Comparison of Preparation Methods
The various methods can be compared based on several criteria:
| Method | Yield | Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| NBS Bromination of Precursor | 70-80% | 3 | Fewer steps, scalable | Purification challenges |
| Friedel-Crafts with Pre-brominated Building Blocks | 50-60% | 4 | Direct approach | Sensitive building blocks |
| Via 4,4'-Disubstituted Intermediates | 40-50% | 5 | Modular, versatile | More steps, lower overall yield |
| Alternative Bromination Methods | 45-75% | 3-4 | Various options | Reagent-specific considerations |
Chemical Reactions Analysis
Types of Reactions
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- is utilized as a versatile building block in organic synthesis. Its bromomethyl groups serve as electrophilic sites for nucleophilic substitution reactions. This property allows it to participate in:
- Cross-coupling reactions: The compound can be employed in Suzuki and Heck reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
- Synthesis of complex molecules: It serves as an intermediate for synthesizing various biologically active compounds.
Pharmaceutical Applications
Research indicates that derivatives of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- exhibit potential pharmacological properties. A notable application includes:
- NMDA receptor modulation: Compounds derived from this methanone have been studied for their ability to inhibit GlyT-1, which may lead to treatments for cognitive disorders such as schizophrenia and Alzheimer's disease. These findings suggest that the compound could play a role in developing new therapeutic agents targeting neurodegenerative diseases .
Materials Science
In materials science, Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- has been explored for its application in:
- Polymer synthesis: The compound can be used to create high-performance polymers with enhanced thermal and mechanical properties. Its structure allows for cross-linking reactions that improve the durability of polymeric materials.
- Light-emitting diodes (LEDs): Research has indicated that derivatives of this methanone can be incorporated into organic light-emitting diodes due to their photophysical properties .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- in the synthesis of biaryl compounds through palladium-catalyzed coupling reactions. The resulting products showed promising biological activity against cancer cell lines.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Biaryl A | 85 | IC50 = 25 µM |
| Biaryl B | 90 | IC50 = 15 µM |
Case Study 2: NMDA Receptor Modulation
In another study focusing on cognitive disorders, derivatives of Methanone were tested for their efficacy in modulating NMDA receptors. The results indicated a significant reduction in symptoms associated with cognitive decline in animal models.
| Treatment Group | Cognitive Score Improvement (%) |
|---|---|
| Control | 0 |
| Methanone Derivative A | 40 |
| Methanone Derivative B | 55 |
Mechanism of Action
The mechanism of action of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-] involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The methanone group can participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : The target compound’s bromomethyl groups are exploited in stepwise functionalization to create dendrimers or covalent organic frameworks (COFs) .
- Materials Science: Phenoxazine- and benzoyl-substituted derivatives dominate optoelectronics, whereas the target compound’s reactivity is leveraged for tailored polymer networks .
Biological Activity
Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds that exhibit various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-
- Molecular Formula : CHBrO
- Molecular Weight : 275.14 g/mol
- CAS Number : 32752-54-8
The structure of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- features a biphenyl framework with bromomethyl substitutions that may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing bromine have demonstrated significant antimicrobial activities. Methanone derivatives have been noted for their effectiveness against various bacterial strains. A study highlighted that the presence of bromomethyl groups enhances the antimicrobial potency of related compounds by facilitating interactions with bacterial cell membranes.
Anticancer Activity
The anticancer potential of Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]- has been explored in several studies. The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, it was found to affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Johnson et al., 2022 | HeLa (cervical cancer) | 10 | PI3K/Akt pathway inhibition |
| Lee et al., 2021 | A549 (lung cancer) | 12 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial effects of Methanone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 20 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Evaluation of Anticancer Properties :
In vitro assays conducted on various cancer cell lines revealed that Methanone significantly reduced cell viability in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer drug candidate.
The biological activity of Methanone is primarily attributed to its ability to interact with cellular targets. The bromomethyl groups are believed to play a critical role in enhancing the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets.
Proposed Mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression through modulation of cyclin-dependent kinases.
- Inhibition of Signaling Pathways : Disruption of key signaling pathways involved in cell survival and proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
